1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-23-14-6-7-19(11-14)13-4-8-20(9-5-13)24(21,22)16-10-12(17)2-3-15(16)18/h2-3,10,13-14H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPIHMIUSXXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dichlorophenyl sulfonyl intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate nucleophile to form the dichlorophenyl sulfonyl intermediate.
Formation of the methoxypyrrolidinyl intermediate: This step involves the reaction of 3-methoxypyrrolidine with a suitable electrophile to form the methoxypyrrolidinyl intermediate.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl sulfonyl intermediate with the methoxypyrrolidinyl intermediate in the presence of a base to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrrolidinyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antimicrobial Activity : Several studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of chlorine atoms is known to enhance antibacterial activity against pathogens such as E. coli and Pseudomonas aeruginosa . The sulfonamide group is also linked to increased antibacterial efficacy.
- Anticancer Potential : Compounds containing piperidine and pyrrolidine rings have been explored for their anticancer properties. Preliminary studies suggest that modifications to these structures can lead to improved activity against various cancer cell lines.
Case Study 1: Antibacterial Properties
In a study evaluating the antimicrobial efficacy of chlorinated compounds, a derivative of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine was synthesized and tested against multiple bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, indicating strong antibacterial activity .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of piperidine derivatives. The presence of the dichlorobenzenesulfonyl moiety was found to significantly influence the biological activity of these compounds. Modifications to the methoxy group on the pyrrolidine ring were also shown to affect potency, suggesting avenues for optimizing therapeutic efficacy .
Applications in Drug Development
The unique structure of this compound positions it as a promising candidate for drug development:
- Pharmaceutical Formulations : Its solubility profile makes it suitable for formulation into various dosage forms, including tablets and injectables.
- Lead Compound for Further Research : Given its biological activities, it serves as a lead compound for the development of new antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the nature of the target and the context of the study.
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Comparisons
*Calculated based on formula C₁₆H₁₉Cl₂N₂O₃S.
†Spectroscopic data for the target compound is unavailable in the provided evidence.
Substituent Effects and Functional Group Analysis
Sulfonamide Variations
- Chlorine vs. Nitro Groups : The target compound’s 2,5-dichlorobenzenesulfonyl group provides moderate electron withdrawal and steric hindrance, contrasting with the nitro group in 1-(2,5-dimethoxy-4-nitrophenyl)piperidine (2b), which imposes stronger electron-withdrawing effects. This difference may influence reactivity in electrophilic substitutions or binding interactions .
- This could enhance aqueous solubility but reduce membrane permeability .
Heterocyclic Modifications
- Piperidine vs. Morpholine : Compound 60 () replaces piperidine with morpholine, introducing an oxygen atom into the heterocycle. This alteration increases polarity and may affect conformational dynamics in biological systems .
- Pyrrolidine Substituents : The 3-methoxy group in the target’s pyrrolidine contrasts with the 2,5-dimethylpyrrole in 6ay (). The methoxy group’s electron-donating nature and hydrogen-bonding capacity may enhance interactions with target proteins compared to the lipophilic methyl groups in 6ay .
Spectroscopic Trends
- Aromatic Proton Environments : Compounds with electron-withdrawing substituents (e.g., nitro in 2b) typically exhibit downfield-shifted aromatic protons in ¹H NMR. The target compound’s dichlorobenzenesulfonyl group would likely show similar deshielding effects, though specific data is lacking .
- Methoxy Group Signals : The 3-methoxy group in the target’s pyrrolidine would resonate near δ3.2–3.5, comparable to morpholine O-CH2 signals in compound 60 (δ3.65) .
Pharmacological Implications
- Antimalarial Candidates : Pyrrolone derivatives like 6ay () demonstrate antimalarial activity, hinting that the target’s pyrrolidine-piperidine scaffold could be optimized for similar targets .
- Enzyme Inhibition : Sulfonamide moieties are prevalent in enzyme inhibitors (e.g., carbonic anhydrase). The dichlorobenzenesulfonyl group may enhance binding affinity through halogen bonding .
Biological Activity
1-(2,5-Dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, based on diverse research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a piperidine ring, a pyrrolidine moiety, and a dichlorobenzenesulfonyl group, which are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of piperidine have shown promise in reducing inflammation through various mechanisms. A study highlighted that compounds containing sulfonamide groups demonstrated substantial inhibition of inflammatory responses in animal models, suggesting that this compound may possess comparable properties .
Table 1: Comparison of Anti-inflammatory Activities of Similar Compounds
| Compound | Inhibition (%) | Reference |
|---|---|---|
| 5-(3,4-Dichlorophenyl) derivatives | 30.6 - 57.8 | |
| Piperidine sulfonamide derivatives | Significant | |
| 1-(2,5-Dichlorobenzenesulfonyl) | TBD | This study |
Antibacterial Activity
The antibacterial potential of the compound was evaluated against various bacterial strains. Studies have shown that similar piperidine derivatives exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is likely related to the disruption of bacterial cell walls or interference with metabolic pathways .
Table 2: Antibacterial Activity Against Common Pathogens
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Bacillus subtilis | Strong | |
| Other tested strains | Variable |
Anticancer Activity
The anticancer properties of compounds similar to this compound have been documented. Research on related piperidine derivatives has indicated their effectiveness in inhibiting cancer cell proliferation in breast and colon cancer models. The specific pathways involved include apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Piperidine Derivatives : A comprehensive evaluation showed that piperidine derivatives exhibited significant anticancer activity against various cell lines. The study utilized MTT assays to determine cell viability post-treatment with synthesized compounds.
- Anti-inflammatory Assessment : In vivo models demonstrated that certain derivatives significantly reduced edema in carrageenan-induced paw edema tests, indicating potential therapeutic applications in treating inflammatory diseases.
- Antibacterial Efficacy Testing : The synthesized compounds were tested against a panel of bacterial strains using the disk diffusion method, revealing promising results in inhibiting bacterial growth.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with key peaks at δ 7.5–8.0 ppm (aromatic protons) and δ 3.2–3.8 ppm (pyrrolidine-methoxy group) .
- HPLC-MS : Quantifies purity and detects degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling protocols .
How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Q. Advanced Research Focus
- In Vitro ADME :
- In Vivo PK : Administer to rodent models and measure plasma half-life (t1/2) and bioavailability via LC-MS/MS .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonamide intermediates .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
How does the 3-methoxypyrrolidine moiety influence the compound’s pharmacological profile?
Q. Advanced Research Focus
- Hydrogen Bonding : The methoxy group enhances solubility and may form hydrogen bonds with target proteins (e.g., serotonin receptors) .
- Conformational Restriction : The pyrrolidine ring’s rigidity could improve selectivity by reducing off-target binding .
- Metabolic Stability : Methoxy groups often slow oxidative metabolism, extending half-life in vivo .
What computational tools are effective for predicting this compound’s toxicity?
Q. Advanced Research Focus
- QSAR Models : Use platforms like Derek Nexus or Toxtree to predict hepatotoxicity or mutagenicity .
- Molecular Dynamics : Simulate interactions with hERG channels to assess cardiac risk .
- ADMET Predictor : Estimates LD50 and NOAEL (No Observed Adverse Effect Level) for preclinical safety .
How can researchers address low yields in the final coupling step of the synthesis?
Q. Basic Research Focus
- Activation Reagents : Replace EDCl/HOBt with HATU or PyBOP for better coupling efficiency .
- Solvent Optimization : Switch to DMF or DMSO to improve solubility of sulfonamide intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 15–20% .
What are the potential therapeutic applications of this compound based on structural analogs?
Q. Advanced Research Focus
- Neurological Disorders : Analogous piperidine derivatives show affinity for dopamine D3 and sigma-1 receptors, suggesting potential in Parkinson’s disease or pain management .
- Anticancer Activity : Sulfonamide-containing compounds inhibit carbonic anhydrase IX, a target in hypoxic tumors .
- Antimicrobial Agents : Piperidine-pyrrolidine hybrids disrupt bacterial membrane integrity, as seen in studies of Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
